6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride
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Overview
Description
6-[6-(4-Hydroxypiperidinyl)hexyloxy]-3-methylflavone hydrochloride (NPC-16377) is a structurally novel compound known for its high potency and selectivity as a sigma-site ligand . Sigma receptors are involved in various physiological and pathological processes, including neuroprotection, neuroplasticity, and modulation of neurotransmitter systems .
Preparation Methods
The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of organic solvents, catalysts, and controlled reaction temperatures . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
NPC-16377 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: NPC-16377 can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
NPC-16377 exerts its effects by binding selectively to sigma receptors, particularly sigma-1 receptors . This binding modulates various intracellular signaling pathways, leading to neuroprotective and neuroplastic effects . The compound does not significantly affect dopamine turnover, distinguishing it from other antipsychotic agents . It also influences neuroendocrine functions, such as decreasing circulating plasma levels of prolactin .
Comparison with Similar Compounds
NPC-16377 is compared with other sigma-site ligands such as haloperidol, ifenprodil, and clozapine . While it is less potent than haloperidol and ifenprodil in inhibiting certain binding sites, it is more potent than compounds like rimcazole and clozapine . Unlike these compounds, NPC-16377 does not increase dopamine turnover, which may reduce the risk of extrapyramidal side effects . Similar compounds include:
- Haloperidol
- Ifenprodil
- Clozapine
- Rimcazole
NPC-16377’s unique profile as a selective sigma-site ligand with neuroprotective and antipsychotic potential makes it a valuable compound for further research and development .
Properties
CAS No. |
139652-86-1 |
---|---|
Molecular Formula |
C27H34ClNO4 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C27H33NO4.ClH/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28;/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3;1H |
InChI Key |
GWSBQIZSTCDSLE-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |
139652-86-1 | |
Synonyms |
6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride NPC 16377 NPC-16377 |
Origin of Product |
United States |
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